![molecular formula C26H30ClN3O6 B144807 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride CAS No. 126254-02-2](/img/structure/B144807.png)
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by its unique structural features, which include a methylamino group, a phenylpropyl group, and a nitrophenyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the methylamino and phenylpropyl groups through nucleophilic substitution reactions. The nitrophenyl group can be introduced via nitration reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino and phenylpropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating receptor binding and signal transduction mechanisms.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a drug candidate, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry
In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. The exact mechanism may vary depending on the context of its application.
相似化合物的比较
Similar Compounds
- 3-(1R,2S)-2-Methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
- 3-(1R,2S)-2-Methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
The uniqueness of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable subject of study.
属性
CAS 编号 |
126254-02-2 |
|---|---|
分子式 |
C26H30ClN3O6 |
分子量 |
516 g/mol |
IUPAC 名称 |
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-15-21(25(30)34-5)23(19-12-9-13-20(14-19)29(32)33)22(16(2)28-15)26(31)35-24(17(3)27-4)18-10-7-6-8-11-18;/h6-14,17,23-24,27-28H,1-5H3;1H |
InChI 键 |
IJLWQZVKLXSHPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C2=CC=CC=C2)C(C)NC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C2=CC=CC=C2)C(C)NC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
同义词 |
3-(1R,2S)-2-methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate 3-(1R,2S)-2-methylamino-1-phenylpropyl-5-methyl 1,4-dihydro-2,6-dimethyl-(4S)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 874-66 B 874-67 B874-66 B874-67 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


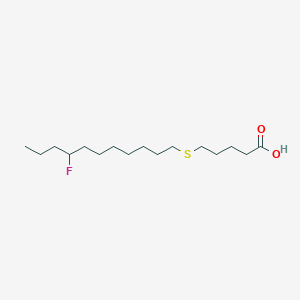

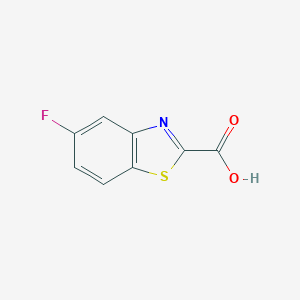
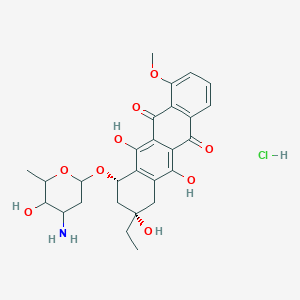
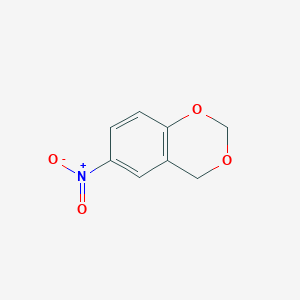
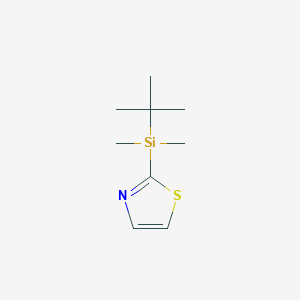
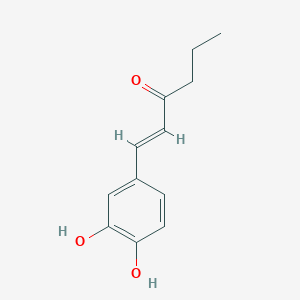
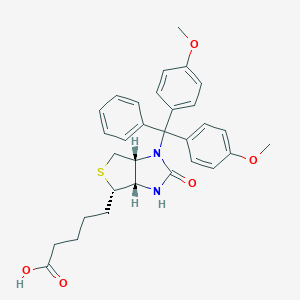
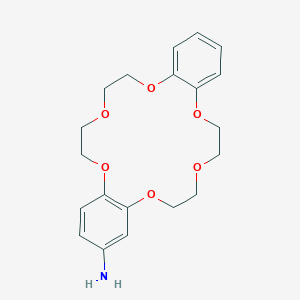
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
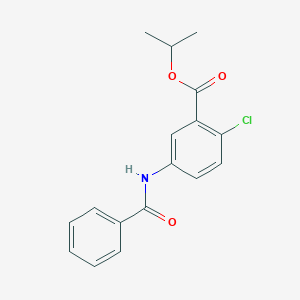

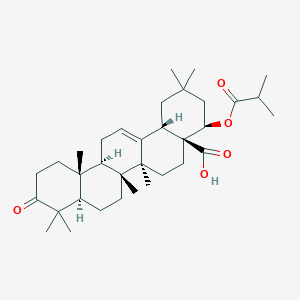
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
